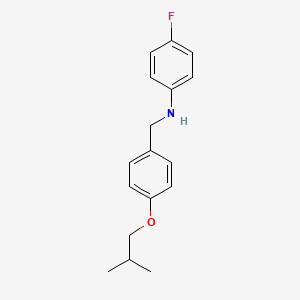
4-Fluoro-N-(4-isobutoxybenzyl)aniline
Overview
Description
“4-Fluoro-N-(4-isobutoxybenzyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C17H20FNO and a molecular weight of 273.35 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that it has a molecular weight of 273.35 , but other properties like melting point, boiling point, and solubility are not specified.Scientific Research Applications
Synthesis Processes
- A practical synthesis process for a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, has been developed, featuring cheap and readily available starting materials, robustness, and less waste, which could be applicable to the industrial production of similar compounds (Zhang Qingwen, 2011).
Docking and QSAR Studies
- Docking and quantitative structure–activity relationship (QSAR) studies were performed on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds as c-Met kinase inhibitors, providing insights into molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Synthesis and Spectroscopic Properties
- A new synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of the nitro groups, was developed for aniline tetramers. This method's characterization through NMR, UV-Vis-NIR, IR, and mass spectroscopies could be relevant for similar fluoroaniline derivatives (Kulszewicz-Bajer et al., 2004).
Bioactivation Studies
- Studies on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, provide insights into the formation of reactive benzoquinoneimines as primary reaction products. This information could be pertinent in understanding the reactivity and bioactivation of similar compounds (Rietjens & Vervoort, 1991).
Molecular Structures
- The molecular structures of N-(2-hydroxybenzylidene)-4-fluoroaniline and its derivatives were determined, highlighting strong intramolecular hydrogen bonds. Such structural insights could be applicable to related fluoroaniline derivatives (Burgess et al., 1999).
Preparation and Thermal Properties
- The preparation and thermal properties of N-(4-Benzoyloxybenzylidene)anilines with various substituents, including fluoroaniline derivatives, have been studied. This could provide valuable information on the physical properties of related compounds (Takenaka et al., 1986).
Vibrational and Structural Studies
- Extensive vibrational and structural studies on 4-Methoxy-N-(nitrobenzylidene)-aniline, including FT-IR, Raman spectra, and DFT/B3LYP calculations, could offer comparative data for similar fluoroaniline compounds (Subi et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-13(2)12-20-17-9-3-14(4-10-17)11-19-16-7-5-15(18)6-8-16/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOGXLOPYBKGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)

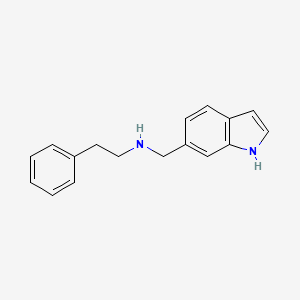
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)
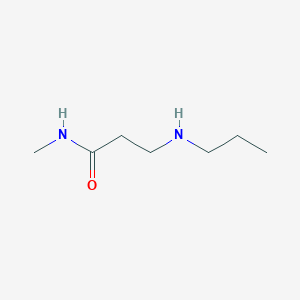
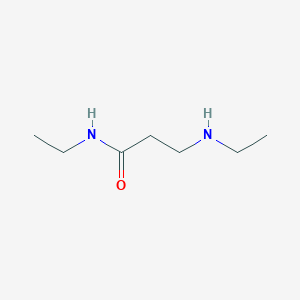

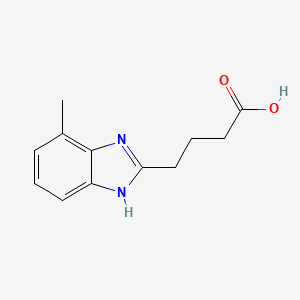
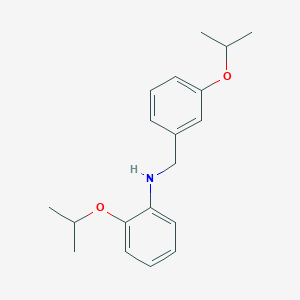
![2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385227.png)


